MR Antagonist Potency and Selectivity: Dihydropyrrol-2-one (11i) vs. Dihydrofuran-2-one Derivatives
In a direct comparative study of benzoxazin-3-one-based antagonists, the dihydropyrrol-2-one derivative 11i exhibited superior mineralocorticoid receptor (MR) binding affinity (IC50 = 43 nM) compared to a range of dihydrofuran-2-one analogs. Importantly, 11i demonstrated exceptional selectivity for MR over other steroid receptors, with >200-fold selectivity for androgen receptor (AR) and progesterone receptor (PR), and 100-fold selectivity for the glucocorticoid receptor (GR) [1].
| Evidence Dimension | MR binding affinity and receptor selectivity |
|---|---|
| Target Compound Data | MR IC50 = 43 nM; Selectivity: >200-fold for AR, >200-fold for PR, 100-fold for GR |
| Comparator Or Baseline | Dihydrofuran-2-one derivatives (unspecified IC50 values; selectivity not reported) |
| Quantified Difference | Not applicable (comparator data not quantified in source) |
| Conditions | In vitro MR binding assay using human MR ligand-binding domain |
Why This Matters
This high selectivity profile for the dihydropyrrol-2-one scaffold minimizes potential off-target endocrine side effects, making it a superior choice for developing safer cardiovascular therapeutics.
- [1] Hasui T, et al. Bioorg Med Chem. 2013;21(19):5983-94. View Source
